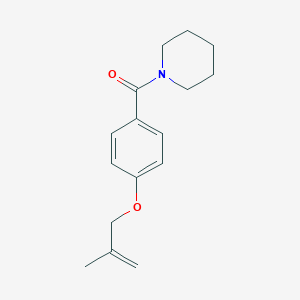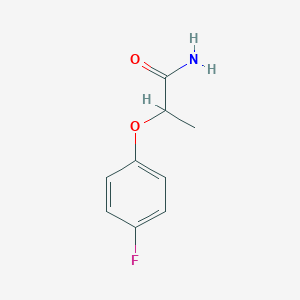![molecular formula C19H20N2O4 B268364 N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B268364.png)
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide, also known as MPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development.
Mécanisme D'action
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide in lab experiments is its ability to easily penetrate cell membranes, allowing for efficient delivery to target cells. However, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has been found to have low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has been shown to have cytotoxic effects at high concentrations, which must be taken into consideration when designing experiments.
Orientations Futures
There are numerous potential future directions for research involving N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide. One area of focus could be the development of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide-based therapies for cancer, cardiovascular disease, and neurological disorders. Additionally, further studies could be conducted to better understand the mechanisms of action of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide and its effects on various signaling pathways. Finally, new methods for synthesizing and delivering N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide could be developed to improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide can be synthesized through a multi-step process involving the reaction of 2-phenoxyacetic acid with N-(tert-butoxycarbonyl)-3-aminophenylalanine methyl ester, followed by deprotection and coupling with morpholine-4-carbonyl chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular disease, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has been found to have anti-inflammatory and anti-atherosclerotic effects. In neurological disorders, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has been studied for its neuroprotective properties and potential use in the treatment of Alzheimer's disease.
Propriétés
Nom du produit |
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide |
|---|---|
Formule moléculaire |
C19H20N2O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-[3-(morpholine-4-carbonyl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H20N2O4/c22-18(14-25-17-7-2-1-3-8-17)20-16-6-4-5-15(13-16)19(23)21-9-11-24-12-10-21/h1-8,13H,9-12,14H2,(H,20,22) |
Clé InChI |
CIOBAUPPEJOYFD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
SMILES canonique |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268281.png)
![N-[2-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268282.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)
![N-(2-furylmethyl)-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268285.png)
![N-[2-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B268286.png)
![N-[2-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268287.png)
![N-[2-(allyloxy)phenyl]benzamide](/img/structure/B268288.png)
![N-[2-(allyloxy)phenyl]isonicotinamide](/img/structure/B268289.png)
![N-cyclohexyl-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268291.png)

![N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B268294.png)
![N-[2-(allyloxy)phenyl]-4-chlorobenzamide](/img/structure/B268300.png)

![4-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B268304.png)